molecular formula C9H9BrN2O B13672442 4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine

Cat. No.: B13672442
M. Wt: 241.08 g/mol
InChI Key: GCQQEPWBXRUGNR-UHFFFAOYSA-N
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Description

4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is a chemical compound that belongs to the class of benzo[d]isoxazoles It is characterized by the presence of a bromine atom at the 4-position and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets. For example, it has been studied as an inhibitor of the BRD4 bromodomain, which is involved in the regulation of gene expression. The compound binds to the active site of BRD4, preventing its interaction with acetylated lysine residues on histones, thereby modulating gene transcription .

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzo[d]isoxazol-3-amine: Similar structure but lacks the dimethylamino group.

    N-methylbenzo[d]isoxazol-3-amine: Similar structure but lacks the bromine atom.

Uniqueness

4-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine is unique due to the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables a range of chemical modifications.

Properties

Molecular Formula

C9H9BrN2O

Molecular Weight

241.08 g/mol

IUPAC Name

4-bromo-N,N-dimethyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C9H9BrN2O/c1-12(2)9-8-6(10)4-3-5-7(8)13-11-9/h3-5H,1-2H3

InChI Key

GCQQEPWBXRUGNR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NOC2=C1C(=CC=C2)Br

Origin of Product

United States

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